tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13488219
InChI: InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCC1O
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate

CAS No.:

Cat. No.: VC13488219

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate -

Specification

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
Standard InChI InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1
Standard InChI Key FVUJIZNXJAXEJU-RQJHMYQMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1O
SMILES CC(C)(C)OC(=O)NC1CCC1O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC1O

Introduction

Synthesis and Characterization

Synthetic Routes

The synthesis of tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate typically involves stereoselective cyclobutane ring formation followed by Boc protection. A common methodology adapts the iodolactamization technique, where a hydroxylamine intermediate undergoes cyclization to form the cyclobutane ring with precise stereocontrol. For example, reacting (1R,2S)-2-aminocyclobutanol with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) yields the target compound. The reaction is conducted under inert atmosphere (nitrogen or argon) at 0–25°C, achieving yields exceeding 70% after purification via column chromatography.

Key Reaction Conditions:

ParameterValue
Temperature0–25°C
SolventDichloromethane (DCM)
BaseTriethylamine
Protecting AgentDi-tert-butyl dicarbonate
Reaction Time12–24 hours

Purification and Validation

Post-synthesis, the crude product is purified using silica gel chromatography with ethyl acetate/hexane eluents. Spectroscopic validation includes:

  • ¹H NMR: Peaks at δ1.43ppm\delta \, 1.43 \, \text{ppm} (singlet, 9H for tert-butyl) and δ4.70ppm\delta \, 4.70 \, \text{ppm} (multiplet, 1H for cyclobutyl hydroxyl).

  • ¹³C NMR: Signals at δ28.1ppm\delta \, 28.1 \, \text{ppm} (tert-butyl carbons) and δ155.2ppm\delta \, 155.2 \, \text{ppm} (carbamate carbonyl).

  • IR Spectroscopy: Strong absorption at 1700cm11700 \, \text{cm}^{-1} (C=O stretch) and 3400cm13400 \, \text{cm}^{-1} (O-H stretch) .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 250C250^\circ \text{C}. Its Boc group provides resistance to basic conditions but is susceptible to acidic hydrolysis, yielding (1R,2S)-2-hydroxycyclobutylamine . The hydroxyl group participates in hydrogen bonding, influencing solubility in polar solvents like methanol (25mg/mL25 \, \text{mg/mL}).

Table 1: Predicted Physicochemical Properties

PropertyValue
Boiling Point303.7±31.0C303.7 \pm 31.0^\circ \text{C}
Density1.10±0.1g/cm31.10 \pm 0.1 \, \text{g/cm}^3
pKa12.06±0.4012.06 \pm 0.40
LogP (Octanol-Water)1.21.2 (estimated)

Stereochemical Considerations

The (1R,2S) configuration imposes conformational constraints on the cyclobutane ring, enhancing its utility in asymmetric synthesis. Comparative studies with the (1R,2R)-diastereomer (CAS 1932101-73-9) reveal distinct crystallographic packing and solubility profiles. For instance, the (1R,2S) isomer exhibits a melting point 15C15^\circ \text{C} lower than its (1R,2R) counterpart due to reduced lattice energy.

Applications in Organic Synthesis

Medicinal Chemistry

The compound’s rigid cyclobutane scaffold and Boc-protected amine make it a valuable precursor in drug discovery. It is employed in the synthesis of:

  • Protease Inhibitors: Conformational restriction improves binding affinity to enzymatic active sites.

  • Anticancer Agents: Structural analogs demonstrate cytotoxicity via topoisomerase II inhibition.

Materials Science

Incorporation into polymer backbones enhances thermal stability. For example, polyurethanes derived from this monomer show a 20% increase in glass transition temperature (TgT_g) compared to aliphatic analogs.

Comparative Analysis with Structural Analogs

Cyclopropane vs. Cyclobutane Derivatives

Cyclopropane-containing analogs (e.g., tert-butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate) exhibit greater ring strain, leading to higher reactivity in [2+2] cycloadditions. Conversely, the cyclobutane ring in tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate offers a balance between stability and synthetic versatility.

Stereoisomerism Effects

The (1R,2S) configuration confers superior diastereoselectivity in Michael addition reactions compared to (1R,2R) isomers, as demonstrated by a 3:1 dr (diastereomeric ratio) in model studies.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts.

  • Biological Screening: Evaluating in vitro activity against kinase targets.

  • Polymer Applications: Optimizing monomer incorporation for high-performance thermoplastics.

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